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molecular formula C10H17NO2 B8432993 4-(1-Cyano-1-methylethyl)-2,2-dimethyl-1,3-dioxane

4-(1-Cyano-1-methylethyl)-2,2-dimethyl-1,3-dioxane

Cat. No. B8432993
M. Wt: 183.25 g/mol
InChI Key: NMVQSFOHLUQHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06730803B2

Procedure details

Optically active 4-cyano-4-methyl-3-hydroxy-1-pentanol (500 mg, 3.49 mmol) was dissolved in 2,2-dimethoxypropane (5 mL) and p-toluenesulfonic acid (50 mg) was added. The mixture was stirred at room temperature for 30 min. Thereto was added a powder of potassium carbonate (100 mg) to neutralize the reaction mixture. The mixture was filtrated and concentrated under reduced pressure to give optically active 4-(1-cyano-1-methylethyl)-2,2-dimethyl-1,3-dioxane (614 mg, 3.35 mmol) (yield relative to optically active 4-cyano-4-methyl-3-hydroxy-1-pentanol: 96%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:10])([CH3:9])[CH:4]([OH:8])[CH2:5][CH2:6][OH:7])#[N:2].C(=O)([O-])[O-].[K+].[K+].CO[C:19](OC)([CH3:21])[CH3:20]>C1(C)C=CC(S(O)(=O)=O)=CC=1>[C:1]([C:3]([CH:4]1[CH2:5][CH2:6][O:7][C:19]([CH3:21])([CH3:20])[O:8]1)([CH3:10])[CH3:9])#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)C(C(CCO)O)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
COC(C)(C)OC
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C(C)(C)C1OC(OCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.35 mmol
AMOUNT: MASS 614 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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